molecular formula C8H14N4O2S B1357894 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine CAS No. 859634-86-9

1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine

Cat. No. B1357894
M. Wt: 230.29 g/mol
InChI Key: WZERJKZDVDESRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine” were not found, there have been major advances in the synthesis of piperazines, which is the core structure of this compound . These methods focus on C–H functionalization .


Molecular Structure Analysis

The molecular weight of “1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine hydrochloride” is 252.72 . The InChI code is 1S/C7H12N4O2S.ClH/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11;/h5-6,8H,1-4H2,(H,9,10);1H .

The CAS Number is 1351611-81-8 .

Scientific Research Applications

Anti-Inflammatory Activity

A study by Ahmed et al. (2017) synthesized a series of compounds related to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine and evaluated their anti-inflammatory activity. These compounds showed significant in-vitro anti-inflammatory activity using the HRBC membrane stabilization method and in-vivo anti-inflammatory activity in a rat paw oedema model (Ahmed, Molvi, & Khan, 2017).

Antibacterial and Antifungal Activities

Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds structurally similar to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These compounds exhibited moderate to significant antibacterial and antifungal activities in vitro, with some showing remarkable and broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Antidiabetic Properties

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. The synthesized 1,4-dialkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines showed strong improvement in glucose tolerance without side effects in a rat model of type II diabetes (Le Bihan et al., 1999).

Anticancer Activity

Al-Soud et al. (2021) reported the synthesis of 4-nitroimidazole derivatives, including those structurally related to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These compounds were assessed for their antiproliferative inhibition potency against various human cancer cell lines, showing significant anticancer effects (Al-Soud et al., 2021).

Antimicrobial Studies

Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and screened them for in vitro antimicrobial activities. Several compounds showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Enzyme Mimics

Santagostini et al. (1999) synthesized ligands derived from l-histidine, including structures resembling 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These were employed for the synthesis of copper(II) complexes that mimic the stereochemical properties of copper enzymes in blue copper oxidases (Santagostini et al., 1999).

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-11-6-8(10-7-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZERJKZDVDESRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate (36, 6.0 g, 18.18 mmol) in 1,4-dioxane (30 mL) was slowly added concentrated HCl (30 mL) drop wise over 30 minutes. The reaction mixture was warmed to room temperature and stirred for 2 h. The reaction mixture was concentrated under vacuum, azeotroped with toluene (3×100 mL) and the resultant solids dissolved in H2O (100 mL). The aqueous mixture was washed with CH2Cl2 (2×100 mL) then carefully neutralized with solid K2CO3 (15 g). The aqueous mixture was then extracted with CH2Cl2 (4×100 mL) and combined organic extracts were washed with brine (1×50 mL), dried (Na2SO4), filtered and concentrated under reduced pressure to afford 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine (37) as off-white foam (3.8 g, 90%): 1H NMR (400 MHz, CDCl3) δ (dd, J=1.1 Hz, 16.8 Hz, 2H), 3.80-3.75 (m, 5H), 3.74-3.65 (m, 2H), 3.37-3.1 (m, 2H), 3.0-3.25 (m, 2H); MS (ESI+) m/z 231 (M+H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
We previously disclosed the discovery of rationally designed N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), …
Number of citations: 12 pubs.acs.org

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